molecular formula C5H10N2O4 B1345633 2,2-Dimethyl-1,3-dinitropropane CAS No. 762-98-1

2,2-Dimethyl-1,3-dinitropropane

Cat. No. B1345633
CAS RN: 762-98-1
M. Wt: 162.14 g/mol
InChI Key: IHFMWDOLRBNYBN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dinitropropane is a chemical compound with the molecular formula C5H10N2O4 . It has been shown to react as a carbanion and is an intermediate in the reaction mechanism of cyclopenta[b]pyridines with amines .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1,3-dinitropropane consists of a propane skeleton with two nitro groups attached to the first and third carbons and two methyl groups attached to the second carbon .


Chemical Reactions Analysis

2,2-Dimethyl-1,3-dinitropropane has been shown to react as a carbanion . It is an intermediate in the reaction mechanism of cyclopenta[b]pyridines with amines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 162.14 g/mol . It has a density of 1.2±0.1 g/cm³, a boiling point of 265.9±23.0 °C at 760 mmHg, and a flash point of 123.5±15.4 °C . The compound has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Organic Synthesis

2,2-Dimethyl-1,3-dinitropropane is used in organic synthesis, particularly in the formation of carbon-carbon bonds . It’s used in the Henry reaction, a powerful carbon-carbon bond formation reaction leading to nitro-derivatives . The reaction consists of the coupling of a nucleophilic nitroalkane with an electrophilic aldehyde or ketone to produce β-nitro alcohol .

Catalyst in Chemical Reactions

This compound can be used in deep eutectic solvents as both a solvent and a catalyst . For instance, it’s used in the synthesis of 1,3-dinitropropanes via tandem Henry reaction/Michael addition .

Microwave Heating Applications

In the field of microwave heating, 2,2-Dimethyl-1,3-dinitropropane has been used in the Henry reaction . The reaction was performed using microwave heating within the deep eutectic solvent (DES) choline chloride/urea (ChCl/urea) which acted as both the catalyst and solvent for the reaction .

Thermal Decomposition Studies

The thermal decomposition of 2,2-Dimethyl-1,3-dinitropropane has been studied in a shock tube over the temperature range 970-1200 K . This research is important for understanding the pyrolysis mechanisms of explosives with multiple NO2 groups .

Explosive Material Research

2,2-Dimethyl-1,3-dinitropropane is as strong an explosive as TNT . Its potential use as an explosive and as a possible additive to diesel engine fuel has been reported .

Propellant Research

The gem-dinitro functional group characteristic of this compound has been incorporated into many currently used explosives and propellants, TNAZ (1,3,3-trinitroazetidine) for example .

Safety And Hazards

When handling 2,2-Dimethyl-1,3-dinitropropane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

properties

IUPAC Name

2,2-dimethyl-1,3-dinitropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c1-5(2,3-6(8)9)4-7(10)11/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFMWDOLRBNYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[N+](=O)[O-])C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227061
Record name 2,2-Dimethyl-1,3-dinitro-propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,3-dinitropropane

CAS RN

762-98-1
Record name 2,2-Dimethyl-1,3-dinitro-propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-dimethylpropane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2682
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethyl-1,3-dinitro-propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-1,3-dinitropropane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D332JB8GUX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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